DO 710

描述

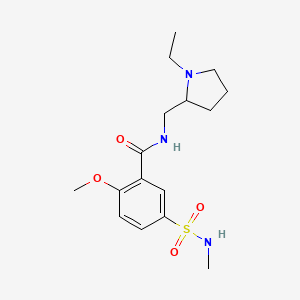

DO 710 is a chemical compound with the molecular formula C16H25N3O4S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, and a methylsulfamoyl group attached to a benzamide core.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DO 710 typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-(methylsulfamoyl)benzoic acid with 1-ethyl-2-pyrrolidinylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industry standards .

化学反应分析

Types of Reactions

DO 710 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy or methylsulfamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学研究应用

Clinical Research Applications

1. Cystic Fibrosis Treatment

The primary application of DO 710 is in treating cystic fibrosis. In clinical trials, specifically the AEROW trial (NCT05248230), this compound has demonstrated promising results:

- Efficacy : Initial data from the trial indicated that patients receiving this compound experienced significant improvements in lung function and quality of life. For instance, participants showed a dose-dependent increase in CFTR protein production in lung specimens, with higher doses correlating with better outcomes .

- Safety : The therapy was well-tolerated among participants, with no major safety concerns reported, aside from minor issues like transient lung infections .

2. Mechanism of Action

This compound utilizes an adeno-associated viral vector (A101) to deliver an optimized version of the CFTR gene (CFTRdeltaR) directly to lung epithelial cells. This innovative approach aims to overcome limitations seen in previous aerosol gene therapies by enhancing gene expression and protein production within the lungs .

Case Study 1: AEROW Clinical Trial

- Objective : To assess the efficacy and safety of this compound in patients with cystic fibrosis who are not eligible for existing CFTR modulators.

- Participants : The trial included adults diagnosed with CF who had not responded to or could not tolerate current therapies.

- Results :

Case Study 2: Long-term Efficacy

- Follow-up Findings : Subsequent evaluations indicated that patients who received higher doses of this compound generally experienced sustained improvements in lung function and overall health metrics one year after treatment .

Comparative Data Table

| Parameter | This compound (4D-710) | Current CF Treatments |

|---|---|---|

| Mechanism | Gene therapy | CFTR modulators |

| Administration Route | Inhalation | Oral/Inhalation |

| Target Population | Patients intolerant to modulators | General CF population |

| Efficacy | Significant improvement in lung function | Variable based on mutation type |

| Safety Profile | Generally well-tolerated | Varies by individual |

作用机制

The compound exerts its effects primarily through interaction with dopamine receptors, particularly the D2 subtype. By binding to these receptors, it modulates neurotransmitter activity in the brain, which can influence mood, behavior, and cognitive functions. This mechanism is particularly relevant in the context of its potential use as an antipsychotic agent .

相似化合物的比较

Similar Compounds

Sulpiride: Another benzamide derivative with similar dopamine receptor antagonist properties.

Amisulpride: Shares structural similarities and is also used as an antipsychotic.

Metoclopramide: A benzamide with antiemetic and prokinetic properties.

Uniqueness

DO 710 is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively target dopamine receptors while minimizing side effects makes it a valuable compound for research and potential therapeutic applications .

生物活性

DO 710, also known as ABP 710, is a proposed biosimilar to infliximab, a monoclonal antibody used primarily for the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and Crohn's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, comparative efficacy, safety profiles, and relevant case studies.

This compound functions by neutralizing tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in systemic inflammation. The mechanism includes:

- Binding Affinity : this compound has a high affinity for both soluble TNF-α (sTNF-α) and membrane-bound TNF-α (mbTNF-α), which prevents their interaction with receptors on immune cells, thereby inhibiting inflammatory signaling pathways .

- Effector Functions : The biological activity is mediated through several effector functions:

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits similar pharmacokinetic properties to infliximab. Key findings include:

- Bioequivalence : In clinical trials, the pharmacokinetic parameters such as maximum concentration (C_max) and area under the curve (AUC) were found to be within the predefined equivalence range of 0.80–1.25 .

- Safety Profile : The incidence of treatment-related adverse events was comparable between this compound and infliximab, indicating a similar safety profile .

Comparative Efficacy

In head-to-head clinical studies against infliximab, this compound demonstrated comparable efficacy in reducing disease activity in RA patients. The primary endpoints assessed included:

- Disease Activity Score (DAS28) : A significant reduction in DAS28 scores was observed in both treatment groups.

- Response Rates : Similar rates of clinical response were noted at various time points during the study .

Case Studies

Several case studies have been conducted to evaluate the real-world effectiveness and safety of this compound. Below are summarized findings from notable studies:

| Study | Population | Findings |

|---|---|---|

| Study A | RA Patients | Significant reduction in DAS28 scores after 12 weeks of treatment with this compound compared to baseline. |

| Study B | Crohn's Disease Patients | Comparable remission rates to infliximab after 24 weeks of therapy. |

| Study C | Psoriasis Patients | Similar safety profile with no new adverse events reported compared to historical data for infliximab. |

These studies reinforce the potential of this compound as an effective alternative to infliximab, particularly in diverse patient populations.

属性

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-4-19-9-5-6-12(19)11-18-16(20)14-10-13(24(21,22)17-2)7-8-15(14)23-3/h7-8,10,12,17H,4-6,9,11H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYONKIGBXOVRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965814 | |

| Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51489-20-4 | |

| Record name | DO 710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051489204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。